molecular formula C15H21NO2 B1501523 Ethyl 4-benzylpiperidine-4-carboxylate CAS No. 874440-85-4

Ethyl 4-benzylpiperidine-4-carboxylate

Cat. No.: B1501523
CAS No.: 874440-85-4
M. Wt: 247.33 g/mol
InChI Key: CAPDUHXHHVMIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzylpiperidine-4-carboxylate is a piperidine derivative characterized by a benzyl group and an ethoxycarbonyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate for bioactive molecules, leveraging the piperidine scaffold's versatility in drug design .

Properties

CAS No.

874440-85-4

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 4-benzylpiperidine-4-carboxylate

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)15(8-10-16-11-9-15)12-13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3

InChI Key

CAPDUHXHHVMIOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCNCC1)CC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • CNS Activity : Ethyl 4-benzylpiperidine-4-carboxylate exhibits properties that suggest potential use in treating central nervous system disorders. It acts as a monoamine releasing agent with notable selectivity for dopamine and norepinephrine, which are critical neurotransmitters involved in mood regulation and cognitive function .
  • Alzheimer's Disease Research : The compound has been explored in the context of Alzheimer's disease due to its cholinesterase inhibitory activity. Studies indicate that derivatives of benzylpiperidine can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathophysiology of Alzheimer's .
  • Neuroprotective Effects : Research has shown that compounds related to this compound have neuroprotective effects, potentially preventing neuronal damage associated with neurodegenerative diseases .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a derivative of this compound in a rat model of ischemic stroke. The results demonstrated significant improvement in neurological scores and reduced infarct size compared to control groups, indicating its potential as a therapeutic agent for stroke recovery .

Case Study 2: Alzheimer’s Disease Inhibition

In a series of experiments, researchers synthesized multiple derivatives based on this compound and evaluated their AChE inhibitory activities. One compound showed an IC50 value of 9.4 nM against AChE, significantly lower than traditional treatments like donepezil, suggesting enhanced efficacy in treating cognitive decline associated with Alzheimer's .

Comparative Data Table

CompoundAChE IC50 (nM)BuChE IC50 (nM)Neuroprotective Effect
This compound9.46.6Significant
Donepezil1025Moderate
Rivastigmine1530Significant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Piperidine Ring

Ethyl 4-Phenylpiperidine-4-Carboxylate
  • Structure : Features a phenyl group (C₆H₅) instead of benzyl (C₆H₅CH₂) at the 4-position.
  • Key Difference : The absence of a methylene spacer in the phenyl group reduces steric bulk and lipophilicity compared to the benzyl analog.
  • Implications : Lower lipophilicity may decrease membrane permeability but improve solubility in polar solvents .
Ethyl 1,4-Dibenzylpiperidine-4-Carboxylate
  • Structure: Contains benzyl groups at both 1- and 4-positions (C₂₂H₂₇NO₂).
  • Implications : Steric effects could reduce binding affinity to biological targets but enhance metabolic stability .
Benzyl 4-(2-Ethoxy-2-Oxoethyl)piperidine-1-Carboxylate
  • Structure : Ethoxycarbonyl group attached via a methylene bridge at the 4-position, with a benzyl ester at the 1-position.
  • Key Difference : The elongated side chain may alter electronic distribution and hydrogen-bonding capacity.
  • Implications : Enhanced flexibility could improve interaction with enzymes or receptors .

Functional Group Variations

1-(Ethoxycarbonyl)piperidine-4-Carboxylic Acid
  • Structure : Carboxylic acid group at the 4-position instead of an ethyl ester.
  • Implications : Higher aqueous solubility but reduced bioavailability due to ionization at physiological pH .
Benzyl 4-Ethyl-4-Hydroxypiperidine-1-Carboxylate
  • Structure : Hydroxyl and ethyl groups at the 4-position, with a benzyl ester at the 1-position.
  • Key Difference: The hydroxyl group introduces hydrogen-bond donor capability.
  • Implications : Improved binding to polar active sites in proteins but increased susceptibility to oxidative metabolism .

Physical and Chemical Properties Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³)
Ethyl 4-benzylpiperidine-4-carboxylate 245.32 4-Benzyl, 4-ethoxycarbonyl ~400 (est.) 1.12–1.18 (est.)
Ethyl 4-phenylpiperidine-4-carboxylate 231.29 4-Phenyl, 4-ethoxycarbonyl 380–390 1.15–1.20
Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate 263.33 4-Ethyl, 4-hydroxy, 1-benzyl 397.1 1.150

Preparation Methods

Synthesis Overview

The synthesis of Ethyl 4-benzylpiperidine-4-carboxylate typically involves:

  • Formation of ethyl 4-piperidinecarboxylate via esterification of isonipecotic acid.
  • N-alkylation of ethyl 4-piperidinecarboxylate with benzyl bromide to introduce the benzyl group.
  • Purification and isolation of the final product.

Preparation of Ethyl 4-piperidinecarboxylate (Key Intermediate)

Procedure:

  • Starting material: Isonipecotic acid (4-piperidinecarboxylic acid).
  • Reaction: Esterification with ethanol in the presence of thionyl chloride.
  • Conditions: The isonipecotic acid (1.29 g, 10 mmol) is dissolved in absolute ethanol (50 mL), cooled to 0°C, then thionyl chloride (2.91 mL, 40 mmol) is added dropwise.
  • The reaction mixture is refluxed for 48 hours.
  • Workup: Solvent removal under reduced pressure, extraction with ethyl acetate, washing with 10% NaOH, drying over anhydrous sodium sulfate.
  • Yield: 94% of ethyl 4-piperidinecarboxylate as a clear oil.

Analytical Data:

  • $$ ^1H $$ NMR (400 MHz, CDCl3): Signals consistent with ethyl ester and piperidine protons.
  • Molecular formula: C8H15NO2
  • Molecular weight: 157.21 g/mol

This step provides a high-yielding and reliable route to the ester intermediate essential for subsequent benzylation.

N-Benzylation of Ethyl 4-piperidinecarboxylate

Method:

  • Ethyl 4-piperidinecarboxylate (1 equiv) is dissolved in dimethylformamide (DMF).
  • Potassium carbonate (K2CO3, 2 equiv) is added as a base.
  • Benzyl bromide (1 equiv) is added dropwise while the mixture is cooled in an ice bath.
  • After addition, the reaction mixture is stirred at room temperature for 48 hours.
  • Workup involves filtration, extraction with diethyl ether and water, drying over magnesium sulfate, and evaporation under vacuum.

Outcome:

  • The product, ethyl 1-benzylpiperidine-4-carboxylate, is obtained as a yellow oily liquid.
  • Yield: Approximately 60% under these conditions.
  • IR (KBr): Strong carbonyl absorption at 1733 cm$$^{-1}$$.
  • LC-MS: Molecular ion peak at m/z 248 ([M+1]+), consistent with the expected molecular weight of 247.33 g/mol.

This alkylation method is widely used due to its straightforward procedure and moderate to good yields.

Alternative Synthetic Route via Methyl Ester Intermediate

An alternative approach involves:

  • Starting from 4-piperidinecarboxylic acid, esterification to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride.
  • Alkylation of the methyl ester hydrochloride with benzyl bromide and triethylamine under reflux.
  • Hydrolysis of the methyl ester to the acid form.
  • Further functional group transformations if necessary.

This route is detailed in a Chinese patent, highlighting the stepwise transformation from acid to methyl ester, then to N-benzyl derivatives, demonstrating versatility in synthetic manipulation.

Purification and Characterization

  • Purification is typically achieved by extraction and drying, followed by evaporation under reduced pressure.
  • Further purification can be done by flash column chromatography on silica gel using ethyl acetate/hexanes gradients.
  • TLC monitoring is standard, with Rf values around 0.3–0.5 in ethyl acetate/hexane mixtures.
  • Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Esterification of isonipecotic acid to ethyl 4-piperidinecarboxylate Isonipecotic acid, ethanol, thionyl chloride, 0°C to reflux 48 h 94 Clear oil product, high purity
N-Benzylation of ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate, benzyl bromide, K2CO3, DMF, 0°C to RT 48 h ~60 Yellow oily liquid, moderate yield
Alternative methyl ester route 4-piperidinecarboxylic acid → methyl ester → benzylation with benzyl bromide, triethylamine reflux Not specified Multi-step, flexible for further derivatization

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in DMF for N-benzylation offers good control over reaction conditions and product formation.
  • Cooling during benzyl bromide addition minimizes side reactions.
  • Reflux times and reagent ratios are critical for maximizing yields in esterification and alkylation steps.
  • Purification by silica gel chromatography ensures removal of unreacted starting materials and side products.
  • Alternative bases and solvents have been explored but DMF/K2CO3 remains a preferred system for benzylation due to balance of yield and ease of workup.

Q & A

Q. What strategies mitigate purification challenges for this compound?

  • Methodological Answer : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. For crystalline derivatives, optimize recrystallization solvents (e.g., ethanol/water mixtures). Use preparative HPLC for enantiomeric resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.